molecular formula C14H13BrN4OS B12180700 3-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

3-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B12180700
M. Wt: 365.25 g/mol
InChI Key: QSNGZPRAQRVVFM-UHFFFAOYSA-N
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Description

3-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that features a brominated indole moiety and a thiadiazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Formation of Thiadiazole: The thiadiazole ring can be synthesized from thiosemicarbazide and an appropriate carboxylic acid derivative under acidic conditions.

    Coupling Reaction: The brominated indole and the thiadiazole derivative are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the propanamide chain.

    Substitution: The bromine atom on the indole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, compounds with indole and thiadiazole moieties are often studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, derivatives of this compound might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The indole and thiadiazole rings could interact with various amino acid residues through hydrogen bonding, π-π stacking, or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
  • 3-(5-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Uniqueness

The presence of the bromine atom in 3-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine is larger and more polarizable, which can affect the compound’s interactions with biological targets.

Properties

Molecular Formula

C14H13BrN4OS

Molecular Weight

365.25 g/mol

IUPAC Name

3-(5-bromoindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C14H13BrN4OS/c1-9-17-18-14(21-9)16-13(20)5-7-19-6-4-10-8-11(15)2-3-12(10)19/h2-4,6,8H,5,7H2,1H3,(H,16,18,20)

InChI Key

QSNGZPRAQRVVFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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